molecular formula C25H25N5O4 B146307 Apixaban-d3 CAS No. 1131996-12-7

Apixaban-d3

Numéro de catalogue: B146307
Numéro CAS: 1131996-12-7
Poids moléculaire: 462.5 g/mol
Clé InChI: QNZCBYKSOIHPEH-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apixaban-d3 is a deuterated form of Apixaban, an anticoagulant medication used to prevent and treat blood clots. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies to track the drug’s behavior in the body without altering its pharmacological properties. Apixaban itself is a direct and highly selective inhibitor of factor Xa, an enzyme crucial for blood coagulation .

Applications De Recherche Scientifique

Apixaban-d3 is extensively used in scientific research, particularly in pharmacokinetic and pharmacodynamic studies. Its deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion without altering its pharmacological properties. This makes it invaluable in:

Mécanisme D'action

Target of Action

Apixaban-d3, commonly known as Apixaban, is an oral, direct, and highly selective inhibitor of both free and bound factor Xa (FXa), as well as prothrombinase . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban prevents thrombin formation and subsequent blood clot formation .

Mode of Action

Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus . By inhibiting the action of factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by Apixaban is the coagulation cascade. Factor Xa is a key enzyme in this cascade, catalyzing the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation . By inhibiting factor Xa, Apixaban prevents the formation of thrombin and subsequently fibrin, thereby reducing the risk of clot formation .

Pharmacokinetics

Apixaban has a small volume of distribution, low systemic clearance, and good oral bioavailability . The absolute oral bioavailability of Apixaban is approximately 50% . Apixaban is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .

Result of Action

The primary result of Apixaban’s action is the prevention of thrombus formation. By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Action Environment

Environmental factors such as diet and concomitant medications can influence the action of Apixaban. The presence of p-gp modulators can impact the exposure of apixaban .

Safety and Hazards

Apixaban increases your risk of severe or fatal bleeding, especially if you take certain medicines at the same time (including some over-the-counter medicines) . It can cause a very serious blood clot around your spinal cord that can lead to long-term or permanent paralysis . This type of blood clot can occur during a spinal tap or spinal anesthesia (epidural), especially if you have a genetic spinal defect, if you use a spinal catheter, if you’ve had spinal surgery or repeated spinal taps, or if you use other drugs that can affect blood clotting .

Orientations Futures

The next direct Factor Xa inhibitor recently approved by the FDA is edoxaban . This suggests that there is ongoing research and development in the field of Factor Xa inhibitors, which could potentially lead to the development of new drugs with improved efficacy and safety profiles.

Analyse Biochimique

Biochemical Properties

Apixaban-d3 inhibits both free and clot-bound factor Xa, as well as prothrombinase, independent of antithrombin III . It is a potent, direct, and highly selective inhibitor of FXa . It produces a rapid onset of inhibition of FXa . This compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .

Cellular Effects

This compound can cause serious bleeding if it affects your blood clotting proteins too much . This is because while you’re taking this compound your blood will not clot as easily . Common side effects of this compound include tiredness and lack of energy, feeling dizzy or light-headed, a mild rash, and feeling sick (nausea) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting factor Xa . Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that is responsible for fibrin clot formation . This compound has no direct effect on platelet aggregation, but by inhibiting factor Xa, it indirectly decreases clot formation induced by thrombin .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total this compound clearance occurring via renal excretion .

Dosage Effects in Animal Models

Preclinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This compound improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . Metabolic pathways identified for this compound included O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban .

Transport and Distribution

This compound is well absorbed in rat, dog, and chimpanzee, with absolute oral bioavailability of approximately 50% or greater . Renal clearance comprises approximately 10–30% of systemic clearance in rat, dog, and chimpanzee .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Apixaban-d3 involves multiple steps, starting from inexpensive raw materials. A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban. The synthesis begins with 4-chloronitrobenzene and piperidine, proceeding through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .

Industrial Production Methods

In industrial settings, the production of this compound involves automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction. These methods are designed to be broadly applicable and require minimal method development, ensuring high analyte recovery and reproducible results .

Analyse Des Réactions Chimiques

Types of Reactions

Apixaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its key intermediate involves oxidation reactions using sodium chlorite under mild conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed during the synthesis of this compound include lactams and other intermediates that are crucial for the final product. These intermediates are often obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Apixaban-d3’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in both research and clinical settings, providing insights that are not possible with non-labeled compounds .

Propriétés

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649382
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131996-12-7
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apixaban-d3
Reactant of Route 2
Reactant of Route 2
Apixaban-d3
Reactant of Route 3
Apixaban-d3
Reactant of Route 4
Apixaban-d3
Reactant of Route 5
Apixaban-d3
Reactant of Route 6
Apixaban-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.